

Application Note: Spectrophotometric Analysis of Tizanidine Hydrochloride Formulations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizanidine hydrochloride is a centrally acting α 2-adrenergic agonist used as a skeletal muscle relaxant. Accurate and reliable analytical methods are crucial for the quality control and formulation development of **tizanidine** hydrochloride. This application note provides detailed protocols for the spectrophotometric analysis of **tizanidine** hydrochloride in pharmaceutical formulations, offering simple, rapid, and cost-effective approaches for its quantification. The methodologies described are based on established and validated UV-Visible spectrophotometric techniques.

Principle of Spectrophotometry

Spectrophotometry is an analytical technique that measures the amount of light absorbed by a substance as a function of wavelength. For a given analyte, the concentration is directly proportional to the absorbance at a specific wavelength, as described by the Beer-Lambert law. This principle allows for the quantitative determination of **tizanidine** hydrochloride in various sample matrices.

Data Presentation

The following tables summarize the quantitative data from various spectrophotometric methods for the analysis of **tizanidine** hydrochloride.



Table 1: Summary of UV Spectrophotometric Methods for Tizanidine Hydrochloride Analysis

Method	Solvent/Mediu m	λmax (nm)	Linearity Range (µg/mL)	Reference
Simple UV Spectrophotomet ry	0.1 M Hydrochloric Acid	320	5-20	[1]
Simple UV Spectrophotomet ry	Phosphate Buffer (pH 6.8)	319.5	2-20	[2]
Simple UV Spectrophotomet ry	Water	228	4-24	
Difference Spectrophotomet ry	0.1 N HCl and 0.1 N NaOH	319.5 and 239.5	2-12	[2]
Ion-Pair Spectrophotomet ry	Aqueous Buffered Medium (pH 3.5) with Eosin Y	545	0.5-8	[3]
First Order Derivative	Methanol and Distilled Water (90:10)	318 (Zero crossing for Aceclofenac)	1-10	[4][5]
Visible Spectrophotomet ry	Acidic medium with Potassium bromide-bromate and Malachite green	617	10-30	

Table 2: Validation Parameters for a Selected UV Spectrophotometric Method

This table presents typical validation parameters for a UV spectrophotometric method for **tizanidine** hydrochloride, as per ICH guidelines.



Parameter	Result	Reference
Linearity (Correlation Coefficient, r²)	0.99961	[6]
Accuracy (% Recovery)	99.93% - 101.77%	[7]
Precision (% RSD for intra-day and inter-day)	< 2%	[8]
Limit of Detection (LOD)	0.1 μg/mL	[3]
Limit of Quantitation (LOQ)	0.26 μg/mL	[3]

Experimental Protocols

Protocol 1: Simple UV Spectrophotometric Assay of Tizanidine Hydrochloride in Tablets

This protocol describes a simple and direct method for the quantification of **tizanidine** hydrochloride in tablet formulations using UV spectrophotometry.

- 1. Materials and Reagents:
- Tizanidine Hydrochloride Reference Standard (USP or equivalent)
- Tizanidine Hydrochloride Tablets
- 0.1 M Hydrochloric Acid
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- Whatman filter paper No. 40 or equivalent
- UV-Visible Spectrophotometer
- 2. Preparation of Standard Stock Solution (1000 μg/mL):

Methodological & Application





- Accurately weigh 10 mg of **Tizanidine** Hydrochloride Reference Standard.[1]
- Transfer it to a 10 mL volumetric flask.[1]
- Dissolve and make up the volume with 0.1 M hydrochloric acid.[1]
- 3. Preparation of Working Standard Solutions:
- From the stock solution, pipette an appropriate aliquot and dilute with 0.1 M hydrochloric acid to obtain final concentrations in the range of 5-20 μg/mL (e.g., 5, 10, 15, 20 μg/mL).[1]
- 4. Preparation of Sample Solution:
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of tizanidine hydrochloride.
- Transfer the powder to a 100 mL volumetric flask.
- Add about 70 mL of 0.1 M hydrochloric acid and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with 0.1 M hydrochloric acid.
- Filter the solution through Whatman filter paper.[1]
- Dilute an aliquot of the filtrate with 0.1 M hydrochloric acid to obtain a final concentration within the Beer's law range (e.g., 10 μg/mL).[1]
- 5. Spectrophotometric Measurement:
- Scan the working standard solutions and the sample solution from 400 nm to 200 nm against
 0.1 M hydrochloric acid as a blank.
- Determine the wavelength of maximum absorbance (λmax), which should be around 320 nm.[1]
- Measure the absorbance of all standard and sample solutions at this λ max.



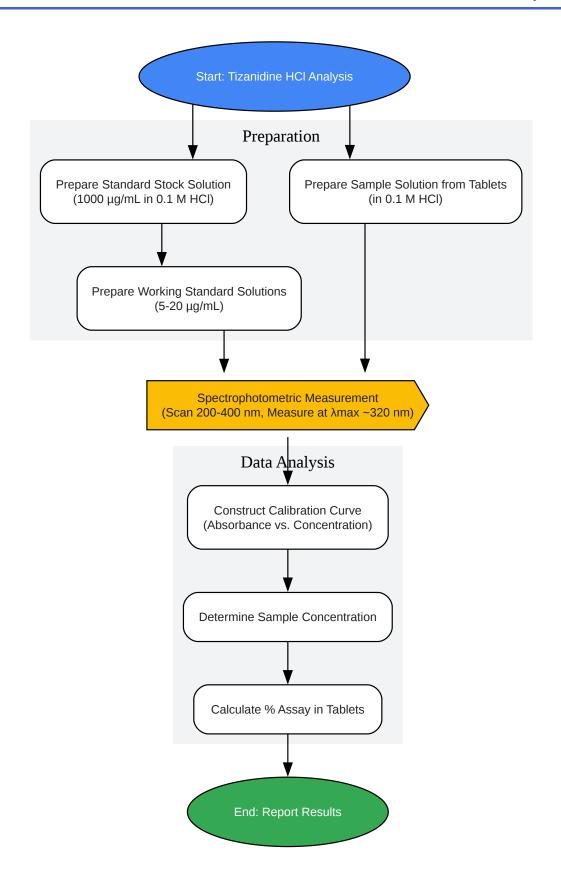
6. Data Analysis:

- Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
- Determine the concentration of **tizanidine** hydrochloride in the sample solution from the calibration curve.
- Calculate the percentage of tizanidine hydrochloride in the tablets using the following formula:

% Assay = (Concentration of drug from curve \times Dilution factor \times Average tablet weight) / (Weight of tablet powder taken \times Label claim) \times 100

Mandatory Visualizations

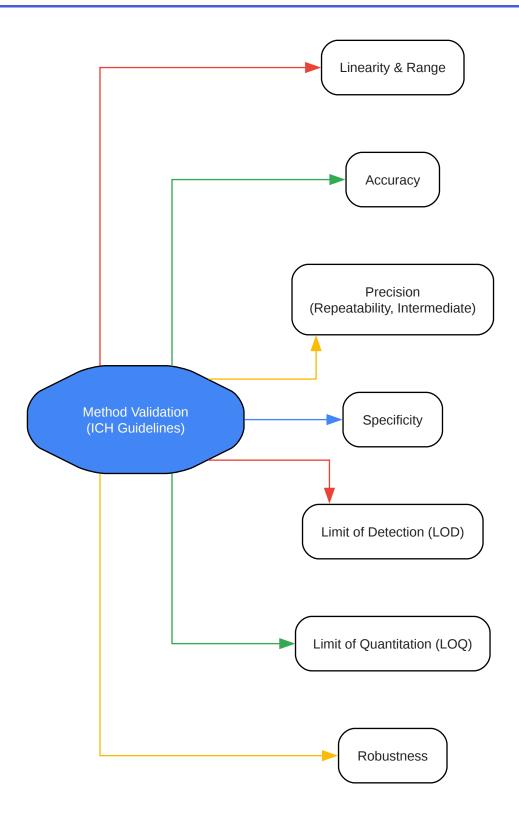




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Caption: Experimental Workflow for UV Spectrophotometric Analysis.





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Caption: Key Parameters for Analytical Method Validation.



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